
4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of an acetyloxy group, a methoxy group, and a nitro group attached to a but-2-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate typically involves the esterification of 4-hydroxy-3-methoxyphenylacetic acid with acetic anhydride, followed by nitration of the resulting ester. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the nitration process. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and nitration processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Formation of 4-(Aminooxy)-3-methoxyphenyl 4-nitrobut-2-enoate.
Reduction: Formation of 4-(Acetyloxy)-3-methoxyphenyl 4-aminobut-2-enoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
- Propyl (2E)-4-{[nitro(phenyl)amino]oxy}but-2-enoate .
4-(Acetyloxy)-3-methoxyphenyl 4-nitrobut-2-enoate: shares structural similarities with other nitroalkenes and phenylacetic acid derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities
Propiedades
Número CAS |
65079-43-8 |
|---|---|
Fórmula molecular |
C13H13NO7 |
Peso molecular |
295.24 g/mol |
Nombre IUPAC |
(4-acetyloxy-3-methoxyphenyl) 4-nitrobut-2-enoate |
InChI |
InChI=1S/C13H13NO7/c1-9(15)20-11-6-5-10(8-12(11)19-2)21-13(16)4-3-7-14(17)18/h3-6,8H,7H2,1-2H3 |
Clave InChI |
OWEBRGQCKDPBOF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)OC(=O)C=CC[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



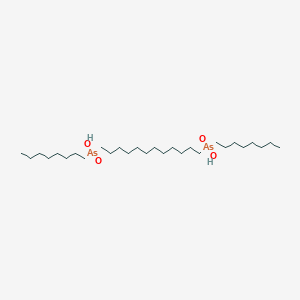


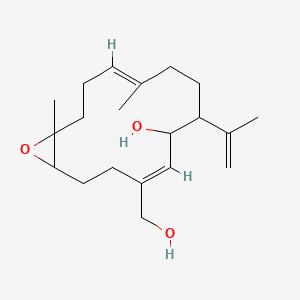
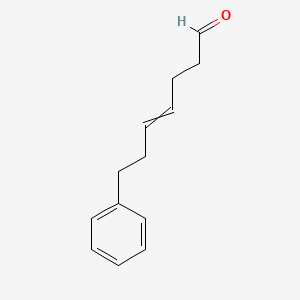
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
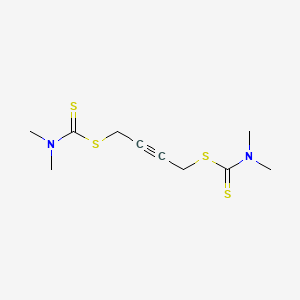


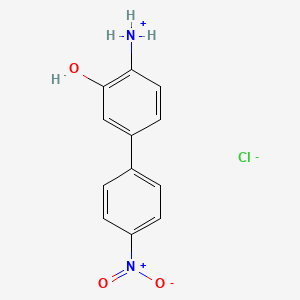
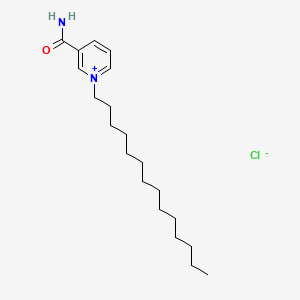
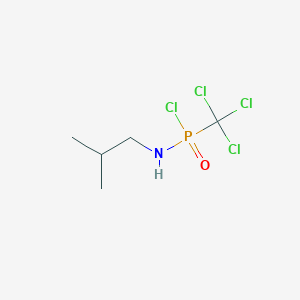
![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
